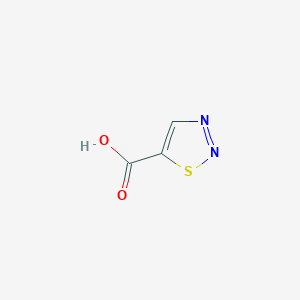

1,2,3-Thiadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-5-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCZJWHJYRELHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408902 | |

| Record name | 1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4833-09-4 | |

| Record name | 1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis mechanism for 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The versatile carboxylic acid group at the 5-position serves as a crucial handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery programs.[1] This document details the widely accepted Hurd-Mori reaction, outlining the reaction mechanism, experimental protocols, and quantitative data.

Core Synthesis Route: The Hurd-Mori Reaction

The most established and reliable method for the synthesis of the 1,2,3-thiadiazole ring system is the Hurd-Mori reaction.[1][2][3] This reaction involves the cyclization of a hydrazone derivative, which possesses an α-methylene group, using thionyl chloride (SOCl₂).[3][4] For the synthesis of 1,2,3-thiadiazole-5-carboxylic acid, the process is typically carried out in two main stages:

-

Formation of an Ester Precursor : A suitable hydrazone is cyclized to form an ester of a 1,2,3-thiadiazole carboxylic acid. A common intermediate is ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]

-

Hydrolysis : The resulting ester is then hydrolyzed to yield the final 1,2,3-thiadiazole-5-carboxylic acid.[1]

While the direct synthesis of the unsubstituted 1,2,3-thiadiazole-5-carboxylic acid is less commonly documented, the protocol for a closely related and well-characterized analogue provides a robust and adaptable methodology.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of a 1,2,3-thiadiazole-5-carboxylic acid derivative via the Hurd-Mori reaction.

References

In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Thiadiazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its chemical identity, summarizes available physical and chemical data, details an experimental protocol for its synthesis, and explores its biological relevance.

Core Physicochemical Properties

1,2,3-Thiadiazole-5-carboxylic acid, with the CAS number 4833-09-4, is a five-membered heterocyclic compound containing one sulfur atom and two adjacent nitrogen atoms, substituted with a carboxylic acid group at the 5-position.[1] This structure serves as a versatile scaffold for chemical modifications in the pursuit of novel therapeutic agents.[1]

Quantitative Physicochemical Data

Quantitative data for the unsubstituted 1,2,3-thiadiazole-5-carboxylic acid is not extensively documented in publicly available literature. The following table summarizes the available data for the parent compound and its closely related analogue, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, for comparative purposes.

| Property | 1,2,3-Thiadiazole-5-carboxylic acid | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid |

| Molecular Formula | C₃H₂N₂O₂S | C₄H₄N₂O₂S |

| Molecular Weight | 130.13 g/mol [1] | 144.15 g/mol [2] |

| Melting Point | Data not available | 169-173 °C[3] |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| logP (predicted) | 0.3[4] | Data not available |

| Aqueous Solubility | Data not available | Data not available |

Experimental Protocols

Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid

The direct synthesis of unsubstituted 1,2,3-thiadiazole-5-carboxylic acid is not commonly documented.[5] However, a robust and adaptable two-step methodology based on the Hurd-Mori reaction for the synthesis of the closely related 4-methyl analogue can be modified for this purpose.[5][6] This process involves the formation of a semicarbazone intermediate, followed by cyclization to the thiadiazole ring and subsequent hydrolysis of the ester.

Step 1: Hurd-Mori Cyclization

This stage focuses on the formation of the 1,2,3-thiadiazole ring.

-

Materials:

-

Ethyl acetoacetate semicarbazone (starting material)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or Dioxane (solvent)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dichloromethane or dioxane in a round-bottom flask.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it into a beaker containing ice-water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[5]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

-

Step 2: Hydrolysis

This final step converts the ethyl ester to the desired carboxylic acid.

-

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Methanol or Ethanol

-

Aqueous sodium hydroxide or lithium hydroxide solution

-

Hydrochloric acid

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.[5]

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the alcohol from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[5]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]

-

Caption: Synthetic workflow for 1,2,3-thiadiazole-5-carboxylic acid.

Biological Activity and Signaling Pathways

The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[7] Derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[7][8]

While specific signaling pathways for the unsubstituted 1,2,3-thiadiazole-5-carboxylic acid are not well-defined in the literature, studies on its derivatives provide insights into potential mechanisms of action. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines through the inhibition of the Akt signaling pathway.[9] Akt, a serine/threonine kinase, is a crucial node in pathways that regulate cell survival, proliferation, and growth. Its inhibition is a key strategy in cancer therapy.

The general mechanism involves the thiadiazole derivative inhibiting the phosphorylation and activation of Akt. This leads to the modulation of downstream targets involved in apoptosis and cell cycle regulation, ultimately resulting in cancer cell death.

Caption: Inhibition of the Akt signaling pathway by thiadiazole derivatives.

References

- 1. 4833-09-4(1,2,3-Thiadiazole-5-carboxylic acid) | Kuujia.com [kuujia.com]

- 2. scbt.com [scbt.com]

- 3. Thiadiazoles | Fisher Scientific [fishersci.com]

- 4. PubChemLite - 1,2,3-thiadiazole-5-carboxylic acid (C3H2N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,2,3-Thiadiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 1,2,3-thiadiazole-5-carboxylic acid. Due to the limited availability of publicly accessible, experimentally verified spectra for the unsubstituted parent compound (CAS 4833-09-4), this guide presents an estimated analysis based on data from closely related derivatives. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction to 1,2,3-Thiadiazole-5-carboxylic Acid

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, and anticancer properties.[1] The carboxylic acid functional group at the 5-position of the thiadiazole ring provides a versatile handle for chemical modifications, enabling the synthesis of a wide array of derivatives for drug discovery programs.[1] Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and characterization of these compounds.

Predicted and Estimated Spectroscopic Data

The following tables summarize the predicted and estimated NMR and IR spectral data for 1,2,3-thiadiazole-5-carboxylic acid. These estimations are derived from the analysis of published data for structurally similar compounds, including various 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives.[2][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Estimated ¹H NMR Spectral Data for 1,2,3-Thiadiazole-5-carboxylic Acid

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | 8.5 - 9.2 | Singlet (s) | The proton on the thiadiazole ring is expected to be significantly deshielded due to the electronegativity of the nitrogen and sulfur atoms and the aromatic nature of the ring. |

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | The carboxylic acid proton typically appears as a broad signal at a high chemical shift and is exchangeable with D₂O. |

Solvent: DMSO-d₆

Table 2: Estimated ¹³C NMR Spectral Data for 1,2,3-Thiadiazole-5-carboxylic Acid

| Carbon | Estimated Chemical Shift (δ, ppm) | Notes |

| C-4 | 140 - 145 | The chemical shift of this carbon is influenced by the adjacent heteroatoms and the π-electron system of the ring. |

| C-5 | 150 - 155 | This carbon, attached to the carboxylic acid group, is expected to be the most deshielded carbon in the thiadiazole ring. |

| -COOH | 160 - 165 | The carbonyl carbon of the carboxylic acid group typically resonates in this downfield region. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Estimated IR Absorption Frequencies for 1,2,3-Thiadiazole-5-carboxylic Acid

| Functional Group | Estimated Frequency (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3050 - 3150 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | Stretching |

| C=N (Thiadiazole Ring) | 1600 - 1650 | Medium | Stretching |

| C=C (Thiadiazole Ring) | 1450 - 1550 | Medium | Stretching |

| C-S (Thiadiazole Ring) | 690 - 750 | Medium to Weak | Stretching |

Sample Preparation: KBr pellet or ATR

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of 1,2,3-thiadiazole-5-carboxylic acid and its derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 1,2,3-thiadiazole-5-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

¹H NMR Spectroscopy Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

-

-

¹³C NMR Spectroscopy Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder or ensure the ATR accessory is correctly positioned in the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 to 400 cm⁻¹.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure of 1,2,3-thiadiazole-5-carboxylic acid and a typical workflow for its spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. jetir.org [jetir.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]

The Multifaceted Biological Activities of 1,2,3-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry and agrochemistry, demonstrating a broad spectrum of biological activities. Its unique chemical properties, including its aromaticity and ability to participate in various non-covalent interactions, make it an attractive core for the design of novel therapeutic agents and crop protection chemicals. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and agricultural applications.

Synthesis of 1,2,3-Thiadiazole Derivatives

The most common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2] This reaction involves the cyclization of α-methylene- or α-methinyl-carbonyl compounds' hydrazones with thionyl chloride.[1]

General Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone as an illustrative example.

Step 1: Formation of the Semicarbazone [3]

-

Dissolve acetophenone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.

-

Add sodium acetate (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated semicarbazone by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 1,2,3-Thiadiazole [1]

-

To an excess of thionyl chloride, add the acetophenone semicarbazone portion-wise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Characterization Data for 4-Phenyl-1,2,3-thiadiazole:

-

¹H NMR (DMSO-d₆, ppm): δ 8.89 (s, 1H, H-5), 7.28-7.55 (m, 5H, Ar-H).

-

¹³C NMR (DMSO-d₆, ppm): δ 159.6 (C-4), 134.2 (C-5), 129.0-131.0 (aromatic carbons).

-

Mass Spectrometry (GC-MS), m/z: 162 [M]⁺, 134 [M-N₂]⁺, 104 [C₇H₄S]⁺, 77 [C₆H₅]⁺.

Anticancer Activity of 1,2,3-Thiadiazole Derivatives

A significant body of research has focused on the development of 1,2,3-thiadiazole derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, with a predominant mechanism being the inhibition of tubulin polymerization.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site of β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,3-thiadiazole derivatives against various human cancer cell lines.

| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Phenyl | H | HeLa | 0.70 | |

| 2 | 4-Methoxyphenyl | H | HCT-116 | 3.2 | |

| 3 | 3,4,5-Trimethoxyphenyl | H | HL-60 | 0.013 | N/A |

| 4 | Naphthyl | H | U2OS | 0.69 | |

| 5 | D-ring fused DHEA | - | T47D | 0.042-0.058 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives

1,2,3-Thiadiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,3-thiadiazole derivatives against various microorganisms.

| Compound ID | R¹ | R² | Microorganism | MIC (µg/mL) | Reference |

| 6 | 4-Chlorophenyl | Pyrazolyl | Bacillus subtilis | 0.12 | [1] |

| 7 | 4-Nitrophenyl | Pyrazolyl | Staphylococcus aureus | 1.95 | [1] |

| 8 | Phenyl | Benzimidazolyl | Aspergillus fumigatus | 0.9 | [1] |

| 9 | 4-Tolyl | Pyrazolyl | Geotrichum candidum | 0.08 | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the 1,2,3-thiadiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agricultural Applications of 1,2,3-Thiadiazole Derivatives

In the agricultural sector, 1,2,3-thiadiazole derivatives have gained prominence as plant activators and herbicides.

Plant Activators: Inducing Systemic Acquired Resistance (SAR)

A notable example of a 1,2,3-thiadiazole derivative used in agriculture is Acibenzolar-S-methyl (ASM), commercially known as Bion® or Actigard®. ASM is not a direct fungicide but acts as a plant activator by inducing Systemic Acquired Resistance (SAR).[6] SAR is a long-lasting, broad-spectrum defense response in plants that is effective against a wide range of pathogens.

The mode of action of ASM involves mimicking the natural plant defense signaling molecule, salicylic acid (SA).[6] Upon application, ASM is metabolized in the plant to its active form, which triggers a signaling cascade that leads to the accumulation of SA and N-hydroxypipecolic acid (NHP).[7] These signaling molecules then activate the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, thereby enhancing the plant's overall defense capacity.[8]

Herbicidal Activity

Certain 1,2,3-thiadiazole derivatives have also been reported to possess herbicidal properties.[9][10] For instance, some 2-cyanoacrylate derivatives containing a 1,2,3-thiadiazole moiety have shown significant herbicidal activity against various weeds.[9]

Quantitative Agricultural Activity Data

The following table summarizes the agricultural activity of selected 1,2,3-thiadiazole derivatives.

| Compound ID | Activity Type | Target Organism/Weed | Efficacy | Reference |

| ASM | Plant Activator | Various plant pathogens | Induces SAR | [6] |

| 10 | Herbicide | Rape, Amaranth pigweed | 100% inhibition at 1.5 kg/ha | [9] |

| 11 | Antifungal | Botrytis cinerea | EC₅₀ = 2.4 µg/mL | [11] |

| 12 | Antifungal | Sclerotinia sclerotiorum | EC₅₀ = 0.51 µg/mL |

Experimental Workflow for Evaluating Plant Activator Efficacy

Conclusion

The 1,2,3-thiadiazole nucleus represents a versatile and valuable scaffold in the development of new bioactive compounds. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to significant agricultural applications as plant activators and herbicides, underscore the importance of this heterocyclic system. The synthetic accessibility, particularly through the Hurd-Mori reaction, allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. Future research in this area will likely focus on the optimization of lead compounds, elucidation of novel mechanisms of action, and the development of derivatives with improved efficacy and safety profiles for clinical and agricultural use.

References

- 1. researchgate.net [researchgate.net]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 6. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and agrochemicals. Its unique electronic properties and versatile reactivity have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of 1,2,3-thiadiazoles, with a focus on the seminal synthetic methodologies that paved the way for their widespread use. Detailed experimental protocols for these key historical syntheses are provided, along with a comparative analysis of their quantitative data.

Early Syntheses: The Dawn of 1,2,3-Thiadiazole Chemistry

The journey into the chemistry of 1,2,3-thiadiazoles began in the late 19th century. The earliest reported synthesis of this heterocyclic system was achieved by Pechmann and Nold in 1896.[1] This pioneering work involved the reaction of diazomethane with phenyl isothiocyanate.[1] However, it was the later development of more versatile and general synthetic routes that truly unlocked the potential of this chemical class.

Three key historical syntheses laid the foundation for the rich and diverse chemistry of 1,2,3-thiadiazoles that we know today:

-

The Pechmann Synthesis (1896): The first documented synthesis of a 1,2,3-thiadiazole derivative.

-

The Wolff Synthesis: A method involving the cyclization of α-diazo thiocarbonyl compounds.

-

The Hurd-Mori Synthesis (1955): A highly versatile and widely adopted method based on the cyclization of hydrazones with thionyl chloride.[2]

This guide will delve into the specifics of each of these foundational methods, providing detailed experimental protocols and comparative data to offer a comprehensive understanding of their historical significance and practical application.

Key Historical Synthetic Methodologies

The Pechmann Synthesis

The Pechmann synthesis represents the genesis of 1,2,3-thiadiazole chemistry. The original procedure involved the 1,3-dipolar cycloaddition of diazomethane to an isothiocyanate.[1]

Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole (Adapted from Pechmann & Nold, 1896)

-

Materials: Phenyl isothiocyanate, Diazomethane solution in ether.

-

Procedure: A solution of phenyl isothiocyanate in ether is treated with an ethereal solution of diazomethane at room temperature. The reaction mixture is allowed to stand, during which the evolution of nitrogen gas is observed. Upon completion, the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

While historically significant, the use of diazomethane, a toxic and explosive reagent, has limited the widespread application of the original Pechmann synthesis.

The Wolff Synthesis

The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles through the cyclization of α-diazo thiocarbonyl compounds. This method typically involves the reaction of a diazoketone with a thionating agent.[3]

Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,3-thiadiazoles (General Procedure)

-

Materials: α-Diazoketone, Lawesson's reagent or Phosphorus pentasulfide.

-

Procedure: The α-diazoketone is dissolved in an inert solvent such as toluene or dioxane. A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, is added to the solution.[3] The reaction mixture is then heated under reflux for several hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization.

The Wolff synthesis offers a valuable method for the preparation of disubstituted 1,2,3-thiadiazoles, with the substitution pattern being determined by the starting α-diazoketone.

The Hurd-Mori Synthesis

The Hurd-Mori synthesis, first reported in 1955, is arguably the most common, convenient, and versatile method for the preparation of 1,2,3-thiadiazoles.[2] The reaction involves the cyclization of an acyl or sulfonyl hydrazone containing an α-methylene group with thionyl chloride (SOCl₂).[2]

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This synthesis is a two-step process, starting with the formation of a hydrazone, followed by cyclization.

Step 1: Synthesis of Acetophenone Semicarbazone

-

Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.

-

Procedure: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water. To this, add a solution of acetophenone (1.0 equivalent) in ethanol. Reflux the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture in an ice bath to induce precipitation. Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).

-

Procedure: In a fume hood, suspend acetophenone semicarbazone (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.

Comparative Data of Historical Syntheses

The following tables summarize quantitative data for 1,2,3-thiadiazole and its derivatives prepared by the key historical methods, allowing for easy comparison.

Table 1: Reaction Yields and Physical Properties of Selected 1,2,3-Thiadiazoles

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) |

| 5-Anilino-1,2,3-thiadiazole | Pechmann | Moderate | Not reported |

| 4,5-Disubstituted-1,2,3-thiadiazoles | Wolff | Good to Excellent | Varies with substituents |

| 4-Phenyl-1,2,3-thiadiazole | Hurd-Mori | 75-95 | 52-54 |

| 1,2,3-Thiadiazole-4-carboxylic acid | Hurd-Mori | 53 | 175-177 |

Table 2: Spectroscopic Data for 1,2,3-Thiadiazole and 4-Phenyl-1,2,3-thiadiazole

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 1,2,3-Thiadiazole | 9.25 (d, 1H), 8.75 (d, 1H) | 148.5, 131.2 | 3120, 1480, 1380, 1250 |

| 4-Phenyl-1,2,3-thiadiazole | 8.89 (s, 1H), 7.28-7.55 (m, 5H) | 158.9, 134.2, 129.1, 128.8, 126.5, 125.9 | ~3100-3000 (C-H aromatic), ~1600, ~1450 (C=C, C=N), ~1070, ~760, ~690 |

Reaction Pathways and Workflows

Visualizing the synthetic pathways provides a clear understanding of the chemical transformations involved in the historical synthesis of 1,2,3-thiadiazoles.

Conclusion

The discovery and subsequent development of synthetic routes to 1,2,3-thiadiazoles have provided a rich platform for chemical innovation. From the initial discovery by Pechmann and Nold to the versatile and widely used Hurd-Mori synthesis, the historical progression of these methodologies has been pivotal. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists in understanding the foundations of 1,2,3-thiadiazole chemistry. This historical context is essential for the continued exploration and application of this important heterocyclic scaffold in drug discovery and development.

References

The Therapeutic Potential of 1,2,3-Thiadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic applications of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Applications

1,2,3-Thiadiazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,2,3-thiadiazole derivatives against a range of human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

| Compound Type | Cell Line | Activity (µM) | Reference Compound | Activity (µM) |

| D-ring fused DHEA derivatives | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |

| Pyrazole oxime derivatives | HCT-116 (Colon) | 6.56 - 8.12 | 5-Fluorouracil | 29.50 |

| Pyrazole oxime derivatives | SGC-7901 (Gastric) | 8.64 - 11.46 | 5-Fluorouracil | - |

| 5-Aryl-4-(dihydroxyphenyl) derivatives | HeLa (Cervical) | 0.70 | - | - |

| 5-Aryl-4-(dihydroxyphenyl) derivatives | U2OS (Osteosarcoma) | 0.69 | - | - |

| 5-Aryl-4-(dihydroxyphenyl) derivatives | HCT-116 (Colon) | 3.2 - 4.6 | - | - |

Mechanisms of Anticancer Activity

Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[2][3] Some 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent Hsp90 inhibitors.[2][4] By binding to the N-terminal domain of Hsp90, these compounds inhibit its ATPase activity, leading to the degradation of client proteins such as CRAF, ERBB2, and CDK4, ultimately inducing apoptosis.[2]

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Coumarin–Imidazothiadiazole Derivative, SP11 Abrogates Tumor Growth by Targeting HSP90 and Its Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3-Thiadiazole Derivatives: A Technical Guide to Their Role in Agricultural Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic motif in the landscape of modern agricultural chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel fungicides, insecticides, herbicides, and plant growth regulators. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of 1,2,3-thiadiazole derivatives, with a focus on their practical applications in agriculture.

Core Applications in Agricultural Chemistry

Derivatives of 1,2,3-thiadiazole have shown significant promise in several key areas of crop protection and enhancement:

-

Fungicidal Activity: A significant body of research has focused on the development of 1,2,3-thiadiazole-based fungicides. These compounds have shown efficacy against a range of phytopathogenic fungi.[1][2] A notable mechanism of action for some derivatives is the induction of Systemic Acquired Resistance (SAR) in plants, which activates the plant's own defense mechanisms to provide broad-spectrum and long-lasting protection.[3] This indirect mode of action makes them a valuable tool in integrated pest management strategies, potentially reducing the reliance on conventional fungicides.

-

Insecticidal Activity: Certain 1,2,3-thiadiazole derivatives have exhibited insecticidal properties against various agricultural pests.[4] For instance, N-tert-butyl-N,N′-diacylhydrazines containing the 1,2,3-thiadiazole ring have shown significant mortality rates against pests like Plutella xylostella and Culex pipiens pallens.[4]

-

Plant Growth Regulation: The 1,2,3-thiadiazole core is a key component of the well-known plant growth regulator, Thidiazuron (TDZ).[5] Analogs of TDZ incorporating the 1,2,3-thiadiazole moiety have been synthesized and shown to influence plant development, such as inhibiting root growth while not adversely affecting vegetative parts.[5]

-

Nitrification Inhibition: In the realm of sustainable agriculture, 1,2,3-thiadiazole derivatives have been investigated as nitrification inhibitors.[5] By slowing the conversion of ammonium to nitrate in the soil, these compounds can enhance nitrogen use efficiency by crops, reduce nitrate leaching into waterways, and decrease the emission of nitrous oxide, a potent greenhouse gas.[5]

-

Herbicidal Activity: Research has also explored the potential of 1,2,3-thiadiazole derivatives as herbicides.[6][7] Some compounds have demonstrated significant inhibition of seed germination and radicle emergence in various weed species.[7]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the efficacy of various 1,2,3-thiadiazole derivatives in different agricultural applications.

Table 1: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Target Pathogen | Concentration | Efficacy (%) | Reference |

| 1d (N-acyl-N-arylalanine derivative) | Alternaria brassicicola | 200 µg/mL | 92 | [8][9] |

| 149 (Carboxamide derivative) | Aspergillus niger | Not specified | 100 | [4] |

| 149 (Carboxamide derivative) | Colletotrichum lagenarium | Not specified | 95 | [4] |

| 149 (Carboxamide derivative) | Pythium irregulare | Not specified | 88 | [4] |

| 102 (Carboxamide derivative) | Tobacco Mosaic Virus (Curative) | 500 µg/mL | 60 | [4] |

| 103 (Carboxamide derivative) | Tobacco Mosaic Virus (Protective) | 500 µg/mL | 76 | [4] |

| 100 (Oxadiazole-thiadiazole hybrid) | Tobacco Mosaic Virus (Inactivation) | Not specified | 90.3 | [10] |

Table 2: Insecticidal Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Target Pest | Concentration | Mortality (%) | Reference |

| 118 (N-tert-butyl-N,N′-diacylhydrazine) | Plutella xylostella | 200 µg/mL | 79 | [4] |

| 119 (N-tert-butyl-N,N′-diacylhydrazine) | Plutella xylostella | 200 µg/mL | 68 | [4] |

Table 3: Nitrification Inhibition by 1,2,3-Thiadiazole Derivatives

| Compound | Comparison | NH₄⁺ Retention | NO₃⁻ Formation | Reference |

| 11 (fused cyclopentyl ring) | Outperformed DMP | Significant | Surpassed DMP | [5] |

| 12 (fused cyclohexyl ring) | Better than control until day 21 | - | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel 1,2,3-thiadiazole derivatives. The following are representative protocols for key experiments.

Synthesis: Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and widely used method for the synthesis of the 1,2,3-thiadiazole ring.[11][12]

Protocol 1: Two-Step Hurd-Mori Synthesis via Semicarbazone Intermediate [3]

Step A: Semicarbazone Formation

-

Dissolve the starting ketone (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Add semicarbazide hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Wash the resulting solid with water and diethyl ether to obtain the crude semicarbazone, which can be purified by recrystallization.

Step B: Cyclization to 1,2,3-Thiadiazole

-

Add the purified semicarbazone (1.0 equivalent) portion-wise to an excess of thionyl chloride (SOCl₂) at 0°C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Evaluation: In Vitro Fungicidal Assay

This protocol outlines a common method for assessing the direct antifungal activity of synthesized compounds.

Protocol 2: Mycelial Growth Inhibition Assay [3]

-

Prepare stock solutions of the test 1,2,3-thiadiazole derivatives in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add appropriate volumes of the stock solutions to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is non-inhibitory to fungal growth.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target phytopathogenic fungus.

-

Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

Signaling Pathways and Mechanisms of Action

Understanding the mode of action of 1,2,3-thiadiazole derivatives is critical for their effective and sustainable use.

Systemic Acquired Resistance (SAR) Induction

Certain 1,2,3-thiadiazole derivatives, such as the commercial product Tiadinil, function as plant activators, inducing SAR. The proposed signaling pathway involves the conversion of the parent compound into its active metabolite within the plant, which then triggers the plant's defense responses.

Caption: Proposed signaling pathway for SAR induction by 1,2,3-thiadiazole derivatives.

Experimental Workflow for Synthesis and Screening

The development of new agricultural chemicals from the 1,2,3-thiadiazole class typically follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for the development of 1,2,3-thiadiazole-based agrochemicals.

Conclusion

The 1,2,3-thiadiazole heterocyclic system represents a versatile and potent scaffold for the development of a new generation of agricultural chemicals. Its derivatives have demonstrated a wide array of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. The ability of some of these compounds to induce systemic acquired resistance in plants offers a particularly promising and sustainable approach to disease management. Further research into the structure-activity relationships, mechanisms of action, and optimization of synthesis protocols will undoubtedly lead to the discovery of novel and effective solutions for enhancing crop productivity and ensuring global food security.

References

- 1. mdpi.com [mdpi.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | Semantic Scholar [semanticscholar.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Guide for Scientific Professionals

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and agrochemical research. The synthetic route is based on the robust Hurd-Mori reaction, a cornerstone in the formation of the 1,2,3-thiadiazole ring system. This protocol is designed for researchers, scientists, and professionals engaged in organic synthesis and drug development.

Introduction

1,2,3-Thiadiazoles represent a class of five-membered heterocyclic compounds that have attracted considerable scientific interest due to their diverse biological activities.[1] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, and antiviral activities.[1][2] Furthermore, certain 1,2,3-thiadiazole derivatives have been investigated as plant activators, inducing systemic acquired resistance (SAR) in various plant species.[3][4] The carboxylic acid functionality at the 5-position provides a versatile chemical handle for further molecular modifications, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

This protocol outlines a two-stage synthesis of 1,2,3-thiadiazole-5-carboxylic acid. The synthesis commences with the formation of an intermediate, ethyl 1,2,3-thiadiazole-5-carboxylate, which is subsequently hydrolyzed to yield the final product. While the direct synthesis of the unsubstituted 1,2,3-thiadiazole-5-carboxylic acid is not as commonly documented as its substituted analogs, the following methodology provides a reliable and adaptable approach.[5]

Overall Reaction Scheme

The synthesis is comprised of two primary stages:

-

Hurd-Mori Cyclization: Formation of the 1,2,3-thiadiazole ring by reacting the semicarbazone of an appropriate keto-ester with thionyl chloride.[5]

-

Hydrolysis: Conversion of the resulting ethyl ester to the target carboxylic acid.[5]

Experimental Protocols

Stage 1: Synthesis of Ethyl 1,2,3-Thiadiazole-5-carboxylate

This stage involves the formation of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction. The protocol described here is adapted from the synthesis of the analogous ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[5]

Part A: Formation of Ethyl Glyoxylate Semicarbazone

-

Materials:

-

Ethyl glyoxylate (1.0 eq)

-

Semicarbazide hydrochloride (1.1 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol

-

Cold Ethanol (for washing)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Add sodium acetate (1.5 eq) to the mixture.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the solid to obtain the ethyl glyoxylate semicarbazone.

-

Part B: Hurd-Mori Cyclization

-

Materials:

-

Ethyl glyoxylate semicarbazone (from Part A)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or Dioxane

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, suspend the ethyl glyoxylate semicarbazone in dichloromethane or dioxane and cool the mixture in an ice bath.

-

Slowly add thionyl chloride (excess) to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 1,2,3-thiadiazole-5-carboxylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

-

Stage 2: Hydrolysis of Ethyl 1,2,3-Thiadiazole-5-carboxylate

This stage involves the hydrolysis of the ethyl ester to the final carboxylic acid.[5]

-

Materials:

-

Ethyl 1,2,3-thiadiazole-5-carboxylate (from Stage 1)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (concentrated or dilute)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Saponification: Dissolve the ethyl 1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.[5]

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidification and Extraction: Remove the alcohol from the reaction mixture using a rotary evaporator.[5]

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.[5]

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,2,3-thiadiazole-5-carboxylic acid.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1,2,3-thiadiazole-5-carboxylic acid.[5]

-

Data Presentation

Table 1: Summary of Materials and Typical Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Typical Yield (%) |

| Ethyl 1,2,3-thiadiazole-5-carboxylate | C₅H₆N₂O₂S | 158.18 | Ethyl glyoxylate semicarbazone | 60-75% |

| 1,2,3-Thiadiazole-5-carboxylic acid | C₃H₂N₂O₂S | 130.13 | Ethyl 1,2,3-thiadiazole-5-carboxylate | 85-95% |

Table 2: Reaction Conditions

| Reaction Stage | Key Reagents | Solvent | Temperature | Reaction Time |

| Semicarbazone Formation | Ethyl glyoxylate, Semicarbazide HCl, NaOAc | Ethanol | Reflux | 2-4 hours |

| Hurd-Mori Cyclization | Semicarbazone, Thionyl chloride | Dichloromethane | 0°C to RT | Several hours |

| Ester Hydrolysis | Ethyl ester, NaOH or LiOH | Methanol/Water | Reflux | Several hours |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 1,2,3-thiadiazole-5-carboxylic acid.

Potential Signaling Pathway in Drug Development

1,2,3-Thiadiazole derivatives have been investigated for their anticancer properties, with some studies suggesting their mechanism of action involves the inhibition of key signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation.[6]

Caption: Inhibition of the Akt signaling pathway by a 1,2,3-thiadiazole derivative.

References

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Hurd-Mori Reaction: A Versatile Tool for the Synthesis of 1,2,3-Thiadiazoles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Hurd-Mori reaction is a classical and efficient method for the synthesis of the 1,2,3-thiadiazole heterocyclic system. This reaction, involving the cyclization of hydrazone derivatives with thionyl chloride, has proven to be a valuable tool in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold. These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction, targeting researchers and professionals in the chemical and pharmaceutical sciences.

Reaction Principle and Mechanism

The Hurd-Mori reaction fundamentally involves the reaction of a hydrazone derivative, typically a semicarbazone or an N-tosylhydrazone, with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazole.[3] The reaction proceeds through a proposed mechanism involving the formation of a chlorosulfinyl intermediate, followed by an intramolecular cyclization and subsequent elimination of sulfur dioxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring.

A general representation of the Hurd-Mori reaction is depicted below:

References

Application Notes and Protocols for the Purification of 1,2,3-Thiadiazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,2,3-thiadiazole-5-carboxylic acid, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. The purification strategies outlined are designed to yield high-purity material suitable for further synthetic transformations and biological screening.

Introduction

1,2,3-Thiadiazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] The carboxylic acid functionality at the 5-position serves as a key synthetic handle for the creation of compound libraries for drug discovery programs.[1] Achieving high purity of the 1,2,3-thiadiazole-5-carboxylic acid scaffold is paramount for the reliability and reproducibility of subsequent research.

This protocol details the purification of 1,2,3-thiadiazole-5-carboxylic acid following its synthesis, which typically involves the Hurd-Mori cyclization to form the thiadiazole ring, followed by the hydrolysis of an ester precursor.[1] The primary purification methods discussed are recrystallization and column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the purification of 1,2,3-thiadiazole-5-carboxylic acid. These values are illustrative and may vary based on the specific experimental conditions, scale, and the purity of the crude material.

| Purification Method | Starting Material | Solvents/Eluents | Typical Yield (%) | Purity (%) | Analysis Method |

| Recrystallization | Crude 1,2,3-thiadiazole-5-carboxylic acid | Ethanol/Water | 85-95% | >98% | NMR, HPLC |

| Column Chromatography | Crude reaction mixture (ester intermediate) | Ethyl Acetate/Hexane | 70-90% | >95% | TLC, NMR |

Experimental Protocols

Synthesis Overview

The purification protocols described below are based on a common two-step synthesis of 1,2,3-thiadiazole-5-carboxylic acid. This involves the initial formation of an ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.[1] A protocol for a closely related and well-characterized analog, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides a robust and adaptable methodology.[1]

Purification of the Intermediate: Ethyl 1,2,3-Thiadiazole-5-Carboxylate

The crude ethyl 1,2,3-thiadiazole-5-carboxylate obtained from the Hurd-Mori reaction can be purified by either column chromatography or recrystallization.[1]

Protocol 3.2.1: Column Chromatography

-

Slurry Preparation: Adsorb the crude ethyl 1,2,3-thiadiazole-5-carboxylate onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).

-

Loading: Carefully load the slurry onto the top of the packed column.

-

Elution: Begin elution with a low-polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 1,2,3-thiadiazole-5-carboxylate.

Purification of the Final Product: 1,2,3-Thiadiazole-5-Carboxylic Acid

The primary and most effective method for purifying the final carboxylic acid is recrystallization.

Protocol 3.3.1: Recrystallization

-

Dissolution: Dissolve the crude 1,2,3-thiadiazole-5-carboxylic acid in a minimum amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum.

Protocol 3.3.2: Acid-Base Extraction and Precipitation

This method is integrated into the synthesis post-hydrolysis.

-

Hydrolysis: After the hydrolysis of the ethyl ester with a base (e.g., NaOH in methanol/water), remove the alcohol using a rotary evaporator.[1]

-

Cooling: Cool the remaining aqueous solution in an ice bath.[1]

-

Acidification: Carefully add a dilute acid (e.g., 1M HCl) dropwise to the cooled aqueous solution to acidify it to a pH of approximately 2-3.[1]

-

Precipitation: The 1,2,3-thiadiazole-5-carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the solid under vacuum. For higher purity, this crude product can be further purified by recrystallization as described in Protocol 3.3.1.

Visualizations

Experimental Workflow for Purification

Caption: Purification workflow for 1,2,3-thiadiazole-5-carboxylic acid.

Logical Relationship of Purification Techniques

Caption: Logical flow of purification choices.

References

Application Notes & Protocols: Synthesis and Application of 1,2,3-Thiadiazole-5-Carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide array of biological activities.[1] These compounds are recognized for their roles as antibacterial, antiviral, antifungal, and anticancer agents.[2][3] The mesoionic character of the thiadiazole ring allows these molecules to effectively cross cellular membranes and interact with biological targets.[2][4] The 5-carboxamide moiety is a crucial functional group that can form hydrogen bonds and serves as a versatile point for structural modifications to optimize pharmacological properties.[4]

This document provides detailed protocols for the synthesis of 1,2,3-thiadiazole-5-carboxamide derivatives, starting from the core 1,2,3-thiadiazole-5-carboxylic acid intermediate. It also includes quantitative data on compound characterization and biological activities, along with visualizations of the synthetic pathway, experimental workflow, and a relevant biological signaling pathway.

Synthetic Pathways and Protocols

The primary route for synthesizing the 1,2,3-thiadiazole core is the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride.[5][6] The resulting 1,2,3-thiadiazole-5-carboxylic acid or its ester is a key intermediate that can be further derivatized to the target carboxamides.[7]

Protocol 1: Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid Intermediate

This protocol details a two-step synthesis of a 1,2,3-thiadiazole-5-carboxylic acid, a key precursor for carboxamide derivatives, based on the Hurd-Mori reaction.[7]

Step A: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Semicarbazone Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.5 eq) to the mixture.[7]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, cool the mixture to room temperature. Collect the precipitated ethyl acetoacetate semicarbazone by filtration, wash with cold ethanol, and dry.[7]

-

Hurd-Mori Cyclization: Add the dried semicarbazone intermediate to an excess of thionyl chloride (SOCl₂) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with a saturated sodium bicarbonate solution and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[7]

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[7]

Step B: Hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Dissolve the purified ester from Step A in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.[7]

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[7]

-

After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.[7]

-

Cool the remaining aqueous solution in an ice bath and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield the final carboxylic acid.[7]

Protocol 2: General Synthesis of 1,2,3-Thiadiazole-5-Carboxamide Derivatives

This procedure outlines the conversion of the carboxylic acid intermediate into the final carboxamide derivatives.

-

Acyl Chloride Formation: In a flask, suspend the 1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).[3]

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,2,3-thiadiazole-5-carbonyl chloride.[3]

-

Amide Formation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF, dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash with water, dilute acid, and brine.

-

Dry the organic layer, concentrate, and purify the resulting carboxamide derivative by column chromatography or recrystallization.

Data Presentation: Compound Characterization and Biological Activity

The following tables summarize representative data for synthesized 1,2,3-thiadiazole derivatives from the literature.

Table 1: Physicochemical Characterization of Representative Thiazole/Thiadiazole Carboxamide Derivatives

| Compound ID | Molecular Formula | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | Ref |

|---|---|---|---|---|---|

| 7a | C₂₀H₁₄ClF₄N₃O₂S | 48% | 256–259 | 2.26 (s, 3H), 2.73 (d, 3H), 7.41–7.71 (m, 5H), 8.25–8.29 (m, 1H), 8.40 (br, 1H), 10.55 (br, 1H) | [8] |

| 7e | C₂₂H₁₈Cl₂F₃N₃O₂S | 91% | 277–280 | 1.12 (d, 6H), 2.24 (s, 3H), 3.92–4.01 (m, 1H), 7.33–7.74 (m, 5H), 8.23–8.26 (m, 1H), 8.31 (br, 1H), 10.56 (br, 1H) | [8] |

| 7f | C₂₅H₂₂Cl₂F₃N₃O₂S | 67% | 279–281 | 1.12–1.88 (m, 10H), 2.26 (s, 3H), 3.66–3.68 (m, 1H), 7.32–7.77 (m, 5H), 8.27–8.29 (m, 1H), 8.32 (d, 1H), 10.53 (br, 1H) | [8] |

| 8g | C₁₇H₇BrCl₃F₃N₂OS | 60% | 250–251 | 7.59–7.67 (m, 2H), 7.75–7.77 (m, 1H), 7.91 (d, 1H), 7.98 (d, 1H), 8.29–8.31 (m, 1H), 11.17 (br, 1H) |[8] |

Table 2: In Vitro Anticancer and Antiviral Activity of Selected Derivatives

| Compound ID | Activity Type | Target | Measurement | Value | Ref |

|---|---|---|---|---|---|

| 51am | Anticancer | A549 cell line | IC₅₀ | 0.83 µM | [4] |

| 51am | Anticancer | HT-29 cell line | IC₅₀ | 0.68 µM | [4] |

| 25 | Anticancer | T47D cell line | IC₅₀ | 0.042-0.058 µM | [2] |

| 93 | Antiviral | HIV-1 (MT-4 cells) | EC₅₀ | 0.0364 µM | [3] |

| 102 | Antiviral | Tobacco Mosaic Virus | Curative Activity (500 µg/mL) | 60% | [3] |

| 15 | Antiviral | Tobacco Mosaic Virus | Inhibition | 55% |[9] |

Experimental and Biological Workflow

The development of novel 1,2,3-thiadiazole-5-carboxamide derivatives follows a structured workflow from initial design to biological evaluation.

Biological Context: c-Met Kinase Inhibition Pathway

Several thiadiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] The c-Met pathway plays a critical role in cell proliferation, survival, and metastasis. Inhibition of c-Met phosphorylation can halt these oncogenic signals.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: 1,2,3-Thiadiazole-5-Carboxylic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2,3-thiadiazole-5-carboxylic acid and its derivatives as a versatile scaffold in modern drug design. The unique chemical properties of the 1,2,3-thiadiazole ring system, coupled with the functional handle of the carboxylic acid group, make it a privileged structure in the development of novel therapeutic agents with a broad spectrum of biological activities.[1][2]

Introduction to 1,2,3-Thiadiazole-5-Carboxylic Acid in Medicinal Chemistry